(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c1-4-24-20(27)16(29-21(24)28)11-15-18(23-9-7-13(2)8-10-23)22-17-6-5-14(3)12-25(17)19(15)26/h5-6,11-13H,4,7-10H2,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLBZBPALLCXQT-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381710-63-0 | |
| Record name | 3-[(Z)-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-7-METHYL-2-(4-METHYL-1-PIPERIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound with potential therapeutic applications. Its structure incorporates multiple pharmacologically relevant moieties, suggesting a diverse range of biological activities. This article reviews the current understanding of its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by data from recent studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a thioxothiazolidin core, a pyrido-pyrimidine system, and a piperidine substituent, which contribute to its biological profile.
Antitumor Activity
Research indicates that derivatives of thiazolidinones exhibit significant antitumor properties. In particular, the compound's structure suggests it may inhibit key pathways involved in cancer cell proliferation. A study on similar thiazolidinone derivatives demonstrated their effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | MCF-7 | 12.5 |
| Thiazolidinone B | HepG2 | 15.0 |
| (Z)-3-ethyl... | MDA-MB-231 | TBD |
The exact IC50 for (Z)-3-ethyl... remains to be determined but is expected to follow similar trends based on structural analogs.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinone derivatives has been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies showed that compounds with similar structures reduced the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting (Z)-3-ethyl... may also possess this activity.
Antimicrobial Activity
Thiazolidinones have been reported to exhibit antimicrobial properties against various pathogens. A comparative study showed that compounds with thiazolidinone scaffolds had minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that (Z)-3-ethyl... could potentially serve as a lead compound for developing new antimicrobial agents.
Case Studies
-
Antitumor Efficacy : A recent study investigated the effects of thiazolidinone derivatives on breast cancer cells, demonstrating significant apoptosis induction through caspase activation.
- Methodology : MCF-7 and MDA-MB-231 cells were treated with varying concentrations of thiazolidinone derivatives.
- Findings : The study reported enhanced cell death rates correlating with increased concentrations of the compounds.
- Synergistic Effects : Another research focused on the combination therapy involving thiazolidinones and conventional chemotherapeutics like doxorubicin, revealing improved efficacy in resistant cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of the target compound, a structural and functional comparison is made with analogous pyridopyrimidine derivatives, particularly those cited in European Patent Application 2023/39 . Below is a detailed analysis:
Table 1: Structural Comparison of Pyridopyrimidine Derivatives
Key Observations
Position 2 Substitutions :
- The target compound features a 4-methylpiperidin-1-yl group, a six-membered saturated ring with moderate lipophilicity. In contrast, Patent Compounds 1–2 have a 1,3-benzodioxol-5-yl group, a bicyclic aromatic system with electron-rich properties. This difference suggests divergent electronic profiles: the benzodioxol group may enhance π-π stacking with aromatic residues in target proteins, while the methylpiperidine moiety could improve membrane permeability .
Position 7 Substitutions: The target compound’s methyl group is simpler and less polar than the piperazine or 4-methylpiperazine groups in Patent Compounds 1–2. The methyl group in the target compound may reduce metabolic liability compared to secondary amines in piperazine derivatives .
Thiazolidinone Moiety: The target compound uniquely incorporates a 2-thioxothiazolidin-4-one ring linked via a methylene bridge. This introduces a thioxo group, which can act as a hydrogen-bond acceptor or participate in disulfide-like interactions. Patent Compounds 1–2 lack this moiety, implying distinct target selectivity (e.g., kinase vs. protease inhibition) .
Stereochemical Considerations: The Z-configuration of the methylene group in the target compound may enforce a planar or semi-planar orientation between the pyridopyrimidine and thiazolidinone rings, optimizing interactions with flat binding sites (e.g., ATP pockets in kinases). Patent Compounds 1–2, lacking such stereochemical constraints, may adopt more flexible conformations .
Hypothetical Pharmacokinetic and Pharmacodynamic Implications
- Lipophilicity: The target compound’s 4-methylpiperidin-1-yl and ethyl-thiazolidinone groups likely increase logP values compared to Patent Compounds 1–2, suggesting enhanced tissue penetration but reduced aqueous solubility.
- Metabolic Stability : The absence of a piperazine ring in the target compound may reduce susceptibility to CYP450-mediated oxidation, extending half-life.
- Target Engagement: The thioxothiazolidinone ring could confer preferential activity against cysteine-dependent enzymes (e.g., deubiquitinases), whereas Patent Compounds 1–2, with their benzodioxol-piperazine architecture, might target serotonin receptors or phosphodiesterases .
Research Findings and Methodological Context
- SHELX-based crystallography (as noted in ) would be critical for confirming the Z-configuration and molecular geometry, ensuring accurate structure-activity relationship (SAR) studies .
- The patent compounds () highlight the therapeutic versatility of pyridopyrimidine cores, though the target compound’s unique substitutions position it as a candidate for novel mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
